Butyl piperazine-1-carboxylate

Vue d'ensemble

Description

Butyl piperazine-1-carboxylate, also known as tert-Butyl piperazine-1-carboxylate, is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is widely used in organic synthesis, particularly in the preparation of various bioactive molecules and pharmaceutical intermediates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Butyl piperazine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high efficiency .

Another method involves the use of diethylamine as a starting material. The synthesis involves three key steps: chlorination, Boc protection, and cyclization. Initially, diethylamine reacts with a chlorinating agent to produce di(2-chloroethyl)amine. This intermediate is then reacted with Boc anhydride under neutral conditions to generate di(2-chloroethyl) carbamate. Finally, the carbamate is cyclized using ammonia to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include solvent-free N-Boc protection catalyzed by iodine, which provides an efficient and environmentally friendly approach to synthesizing this compound .

Analyse Des Réactions Chimiques

Protection and Deprotection Reactions

The tert-butyl carbamate (Boc) group serves as a transient protective moiety for piperazine nitrogen atoms, enabling selective functionalization.

Key Reaction Example: Boc Protection

Reagents : Piperazine, di-tert-butyl dicarbonate (Boc anhydride)

Conditions : 0°C, 1 hour in CH₂Cl₂ with triethylamine

Yield : 60%

Product : tert-Butyl piperazine-1-carboxylate

Significance : Preserves secondary amine reactivity for subsequent alkylation or acylation .

Alkylation Reactions

Alkylation at the piperazine nitrogen is a cornerstone for synthesizing substituted derivatives.

Acylation and Carbonate Formation

Active acyl intermediates enable coupling with protected piperazines.

Substitution and Functional Group Interconversion

The Boc group’s stability permits selective modifications at other positions.

Example: Bromination Side Reaction

Observation : Unintended bromination of indole during attempted acylation highlights competing electrophilic aromatic substitution pathways .

Reaction Mechanisms and Selectivity

-

Steric Effects : The tert-butyl group hinders N-alkylation at the protected nitrogen, directing reactivity to the secondary amine .

-

Solvent Influence : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in alkylation steps .

-

Temperature Dependence : Elevated temperatures (e.g., 95°C) accelerate SN2 displacements but may risk Boc group cleavage .

Challenges and Limitations

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antibacterial Activity

Butyl piperazine-1-carboxylate has shown significant antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. In one study, derivatives of this compound were synthesized and tested for their efficacy against these resistant strains, demonstrating promising results in terms of potency and selectivity .

Histamine H3 Receptor Antagonists

Research has identified this compound as a scaffold for developing histamine H3 receptor antagonists. These compounds are being investigated for their potential in treating neurological disorders such as narcolepsy and obesity. The structure-activity relationship studies indicate that modifications to the piperazine ring can enhance receptor affinity and selectivity .

DNA Gyrase Inhibitors

Another notable application is in the design of DNA gyrase inhibitors. Compounds derived from this compound have been synthesized to target bacterial DNA gyrase, an enzyme critical for bacterial replication. These inhibitors have shown effectiveness against various Gram-positive bacteria, suggesting their potential as new antibacterial agents .

Organic Synthesis Applications

Synthesis of Piperazine Derivatives

this compound serves as a key intermediate in the synthesis of various piperazine derivatives. It can be utilized in cross-coupling reactions with aryl halides under copper catalysis, facilitating the development of complex organic molecules used in pharmaceuticals .

Boc Protection Strategy

The compound is also employed in the protection of amines through N-Boc (tert-butoxycarbonyl) protection strategies. This method allows for the selective functionalization of amines in multi-step syntheses, which is crucial in complex organic synthesis .

Material Science Applications

Polymer Chemistry

In polymer chemistry, this compound has been used as a monomer for synthesizing poly(2-oxazoline) lipopolymers via living cationic ring-opening polymerization. These polymers have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .

Case Studies

Mécanisme D'action

The mechanism of action of butyl piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific molecular pathways. For example, it can be used to synthesize compounds that inhibit protein kinases, which are involved in various cellular processes .

Comparaison Avec Des Composés Similaires

Butyl piperazine-1-carboxylate can be compared with other similar compounds, such as:

1-Boc-piperazine: Both compounds are N-Boc protected piperazines, but this compound has a tert-butyl group, which provides different steric and electronic properties.

1-Methylpiperazine: This compound lacks the Boc protection and has different reactivity and applications compared to this compound.

The uniqueness of this compound lies in its versatility and efficiency in various synthetic applications, making it a valuable compound in both research and industrial settings .

Activité Biologique

Introduction

Butyl piperazine-1-carboxylate, a derivative of piperazine, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its potential as an antibacterial agent, its role in anticancer therapies, and its applications in enhancing the efficacy of existing drugs. This article explores the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

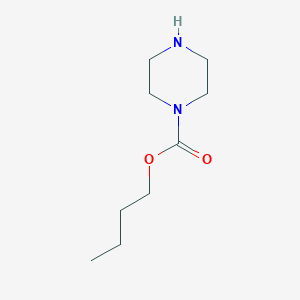

This compound can be represented by the following chemical structure:

The compound features a piperazine ring with a butyl group and a carboxylate moiety, which are crucial for its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), which is a major concern in public health due to its resistance to conventional antibiotics .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | >250 µg/mL |

These findings suggest that this compound may serve as a promising lead compound for developing new antibiotics.

Anticancer Properties

In addition to its antibacterial effects, this compound has been investigated for its anticancer potential. A study focusing on breast cancer revealed that derivatives of this compound can effectively bind to estrogen receptors (ERs), inhibiting tumor growth in ER-positive breast cancer models .

Case Study: TTP-5 Compound

One notable derivative, TTP-5, combines this compound with pyrimidine and triazole components. This hybrid compound was shown to suppress breast cancer cell proliferation significantly through mechanisms involving estrogen receptor signaling and β-catenin pathways .

Table 2: Effects of TTP-5 on Breast Cancer Cells

| Assay Type | Result |

|---|---|

| MTT Assay | 50% inhibition at 10 µM |

| Colony Formation Assay | Significant reduction observed |

| Wound Healing Assay | Decreased cell motility |

The mechanism by which this compound exerts its effects appears to be multifaceted. Research indicates that it may act as an allosteric inhibitor of bacterial efflux pumps, thereby enhancing the activity of existing antibiotics against resistant strains . Additionally, its ability to modulate estrogen receptor activity suggests a complex interaction with cellular signaling pathways relevant to cancer progression .

Propriétés

IUPAC Name |

butyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-3-8-13-9(12)11-6-4-10-5-7-11/h10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILAQOYFPLQIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620873 | |

| Record name | Butyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50606-32-1 | |

| Record name | 1-Piperazinecarboxylic acid, butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50606-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of tert-Butyl piperazine-1-carboxylate in organic synthesis, and can you give an example?

A1: tert-Butyl piperazine-1-carboxylate serves as a versatile building block in organic synthesis, particularly for constructing molecules with piperazine moieties. Its utility stems from the tert-butyloxycarbonyl (BOC) group acting as a protecting group for one of the piperazine nitrogens. This allows for selective reactions at the unprotected nitrogen. A specific example is its application in synthesizing Fluphenazine hydrochloride []. In this process, tert-Butyl piperazine-1-carboxylate reacts with 1-bromo-3-chloropropane, followed by subsequent reactions to introduce the remaining Fluphenazine structural components. Afterward, the BOC protecting group is removed, yielding the final compound.

Q2: How is tert-Butyl piperazine-1-carboxylate utilized in the development of new pesticides?

A3: Researchers utilize tert-Butyl piperazine-1-carboxylate as a starting point to synthesize diverse N-substituted piperazine derivatives, which are then evaluated for their potential as acaricides []. This "intermediate derivatization method" allows for the systematic alteration of the piperazine structure, leading to the discovery of novel compounds with improved activity. One such derivative, compound 12 in the study, exhibited significant acaricidal activity against Tetranychus cinnabarinus (carmine spider mite), surpassing even commercial controls like spirodiclofen and pyridaben in greenhouse tests. This example demonstrates the value of tert-Butyl piperazine-1-carboxylate as a platform for discovering new pesticides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.